4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
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Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-2-16-23-19(24-31-16)18-14-7-3-5-9-25(14)21(30)27(20(18)29)12-13-11-17(28)26-10-6-4-8-15(26)22-13/h4,6,8,10-11H,2-3,5,7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVNPRONIINATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer and nematocidal activities.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique combination of oxadiazole and pyrimidine moieties that contribute to its biological effects. The structural complexity allows for various interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown promising results in inhibiting cancer cell growth. A notable case study involved the evaluation of a related oxadiazole derivative against the SW1116 cancer cell line, which demonstrated an IC50 value of . This suggests that modifications in the oxadiazole structure can significantly enhance biological activity.
Nematocidal Activity
The compound's structural components suggest potential nematocidal properties. Research on 1,2,4-oxadiazole derivatives has revealed significant nematocidal activity against species such as Bursaphelenchus xylophilus. For example, a related derivative exhibited an LC50 value of . This indicates that compounds containing oxadiazole rings can effectively target nematodes by interacting with their acetylcholine receptors.
The mechanism through which these compounds exert their effects involves binding to specific receptors or enzymes within the target organisms. In the case of anticancer activity, it is hypothesized that these compounds may induce apoptosis or inhibit cellular proliferation pathways. For nematodes, the interaction with acetylcholine receptors leads to paralysis and eventual death .
Data Summary
| Activity | Target | IC50/LC50 Value | Reference |
|---|---|---|---|
| Anticancer | SW1116 cell line | ||
| Nematocidal | Bursaphelenchus xylophilus |
Case Studies
- Anticancer Evaluation : In a study focused on oxadiazole derivatives for anticancer applications, it was found that specific modifications in the structure led to enhanced potency against various cancer cell lines. The study emphasized the role of substituents on the oxadiazole ring in modulating biological activity .
- Nematode Interaction : Another study investigated several oxadiazole derivatives for their efficacy against nematodes. The results indicated that certain structural features significantly improved nematocidal activity compared to traditional agents like avermectin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
